2-(methylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
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Overview
Description
2-(methylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core, an indole moiety, and a methylsulfanyl group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable methylthiolating agent.
Coupling with Benzamide: The final step involves coupling the indole derivative with benzoyl chloride in the presence of a base to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group in the indole moiety can be reduced to form a hydroxyl group.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of hydroxylated indole derivatives.
Substitution: Formation of halogenated or nitrated benzamide derivatives.
Scientific Research Applications
2-(methylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-indol-3-yl)benzamide
- 2-(ethylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
- 2-(methylsulfanyl)-N-(2-oxo-1,2-dihydroquinolin-5-yl)benzamide
Uniqueness
2-(methylsulfanyl)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is unique due to the specific positioning of the methylsulfanyl group and the indole moiety, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological profiles and synthetic accessibility.
Properties
IUPAC Name |
2-methylsulfanyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-21-14-5-3-2-4-12(14)16(20)17-11-6-7-13-10(8-11)9-15(19)18-13/h2-8H,9H2,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUXUJWBAPGFTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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